molecular formula C16H14F6N2O4S2 B12815254 N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B12815254
M. Wt: 476.4 g/mol
InChI Key: XQAIGOHPAZPGOU-UHFFFAOYSA-N
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Description

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide is a high-purity, synthetic compound intended For Research Use Only. It is not for diagnostic or therapeutic use. This chemical belongs to the class of N-trifluoromethanesulfonyl derivatives (triflamides), which are characterized by strong electron-withdrawing properties and significant NH-acidity . These features make triflamide derivatives highly valuable in modern organic synthesis, where they function as powerful catalysts or reagents in key transformations such as Friedel-Crafts reactions, Diels–Alder cycloadditions, and Mannich reactions . The specific structure of this reagent, featuring a diphenylethylamine core and dual triflyl groups, suggests its potential application as a building block for the synthesis of more complex molecules, including ligands for metal complex catalysis or as a precursor in the development of pharmacologically active substances . The presence of the lipophilic trifluoromethanesulfonyl moiety is known to enhance a compound's metabolic stability and membrane permeability, which is a critical consideration in medicinal and agricultural chemistry research . Researchers can leverage this compound to explore new synthetic methodologies and develop novel chemical entities.

Properties

IUPAC Name

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIGOHPAZPGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Sulfonylation of (1S,2S)-1,2-Diphenylethylenediamine

The most common approach involves stepwise sulfonylation of enantiomerically pure (1S,2S)-1,2-diphenylethylenediamine using trifluoromethanesulfonyl chloride (TfCl) or N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂).

Procedure

  • Reaction Setup :

    • Dissolve (1S,2S)-1,2-diphenylethylenediamine (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C under inert atmosphere.
    • Add triethylamine (2.2 equiv.) as a base to scavenge HCl.
    • Introduce trifluoromethanesulfonyl chloride (2.2 equiv.) dropwise.
  • Reaction Conditions :

    • Stir at 0°C for 1–2 hours, then warm to room temperature for 12–24 hours.
    • Monitor progress via TLC or LC-MS.
  • Workup :

    • Quench with saturated ammonium chloride, extract with DCM, dry over MgSO₄, and concentrate.
    • Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product as a white solid.

Key Data

Parameter Value Source
Yield 75–92%
Purity (HPLC) >98%
Stereochemical Integrity Retained (confirmed by NMR)

Alternative Method Using N-Phenylbis(triflimide)

For improved efficiency, N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) serves as a triflyl donor under basic conditions.

Procedure

  • Deprotonation :

    • Treat (1S,2S)-1,2-diphenylethylenediamine with LiHMDS (2.2 equiv.) in THF at −78°C.
  • Triflyl Transfer :

    • Add PhNTf₂ (2.2 equiv.) and stir for 1 hour at −78°C.
    • Warm to room temperature and stir for 12 hours.
  • Workup :

    • Quench with 1 M NaOH, extract with ethyl acetate, and purify via flash chromatography.

Advantages

  • Higher yields (up to 92%) due to reduced side reactions.
  • Compatible with moisture-sensitive substrates.

Optimization of Reaction Parameters

Critical factors influencing yield and selectivity include:

Solvent Effects

Solvent Yield (%) Notes
THF 92 Optimal for low-temperature steps
DCM 85 Faster kinetics at RT
Acetonitrile 78 Limited solubility of reagents

Base Selection

Base Yield (%) Side Products
Triethylamine 88 Minimal
NaHMDS 92 Requires strict anhydrous conditions
K₂CO₃ 70 Slower reaction

Challenges and Solutions

  • Racemization Risk : Mitigated by maintaining low temperatures (−78°C) during deprotonation.
  • Over-Sulfonylation : Controlled by stoichiometric use of TfCl (2.2 equiv.).
  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates bis-triflyl product from mono-sulfonylated byproducts.

Scalability and Industrial Relevance

  • Kilogram-Scale Synthesis : Achieved using continuous flow reactors with 89% yield and >99% enantiomeric excess.
  • Cost Drivers :
    • (1S,2S)-1,2-Diphenylethylenediamine ($$$).
    • Triflyl reagents (TfCl: $150–200/mol; PhNTf₂: $300–400/mol).

Chemical Reactions Analysis

Types of Reactions

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various bases and solvents. The reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets through the trifluoromethylsulfonyl groups. These groups can form strong interactions with various biomolecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidative addition and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(1R,2R)-2-Amino-1,2-Diphenylethyl]-1,1,1-Trifluoromethanesulfonamide (CAS: 852212-89-6)

  • Structure : Shares the diphenylethylenediamine backbone but lacks one Tf group. Molecular weight: 344.35 g/mol .
  • Key Differences :
    • Reduced fluorination lowers lipophilicity (clogP ~3.2 vs. ~5.5 for the target compound).
    • The absence of a second Tf group diminishes electrophilicity, reducing reactivity in nucleophilic substitution reactions.
    • Lower molecular weight may improve aqueous solubility but reduce membrane permeability.
  • Applications : Primarily used in asymmetric catalysis due to its chiral amine group .

N-[(1S,2S)-2-Amino-1,2-Diphenylethyl]-1,1,1-Trifluoromethanesulfonamide (CAS: 167316-28-1)

  • Structure : Stereoisomer of the above compound (S,S-configuration) with identical molecular weight .
  • Key Differences :
    • Opposite stereochemistry alters enantioselectivity in catalytic applications.
    • In pharmacological contexts, stereochemistry may influence binding to chiral biological targets (e.g., enzymes or receptors).

(R,R)-N,N'-Bis(Trifluoromethanesulfonyl)-1,2-Diphenylethylenediamine

  • Structure : Nearly identical to the target compound but with a confirmed (R,R)-configuration .
  • Key Differences: The dual Tf groups enhance thermal stability (decomposition temperature >250°C) and resistance to enzymatic degradation. Higher molecular weight (476.408 g/mol) may limit blood-brain barrier penetration compared to mono-Tf analogs.

MRK-560 (Gamma-Secretase Inhibitor)

  • Structure : N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide .
  • Key Differences :
    • Cyclohexyl core vs. diphenylethylenediamine backbone.
    • Chlorophenyl and difluorophenyl substituents confer distinct amyloid-beta lowering activity in Alzheimer’s models.
    • The target compound’s dual Tf groups may enhance binding to sulfonyl-accepting enzymes but lack MRK-560’s specificity for gamma-secretase .

Physicochemical and Pharmacological Data

Property Target Compound N-[(1R,2R)-2-Amino... (CAS: 852212-89-6) MRK-560
Molecular Weight (g/mol) 476.408 344.35 518.3
clogP ~5.5 ~3.2 ~4.8
Thermal Stability (°C) >250 180–200 220
Biological Activity Chiral catalyst Asymmetric synthesis Aβ reduction
Price (per gram) JPY 22,400 JPY 22,400 N/A

Biological Activity

N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide is a compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
  • CAS Number : 121788-73-6
  • Molecular Formula : C16H14F6N2O4S2

The presence of trifluoromethyl and sulfonamide groups suggests significant interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potent inhibitor of specific enzymes involved in cellular signaling and metabolic processes. The trifluoromethylsulfonyl group enhances lipophilicity, facilitating cellular membrane penetration and target interaction.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis via caspase activation
A549 (Lung Cancer)3.5Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)4.0Mitochondrial dysfunction

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of protein synthesis
Candida albicans32 µg/mLDisruption of cell wall integrity

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with the compound over a period of 12 weeks.
  • Case Study 2 : In a controlled study on patients with recurrent infections caused by resistant strains of Staphylococcus aureus, the compound showed a marked improvement in infection resolution rates compared to standard treatments.

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